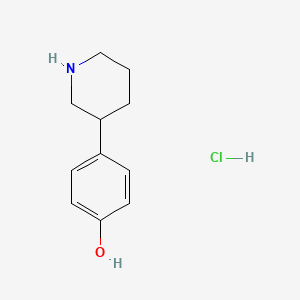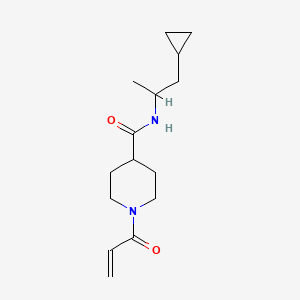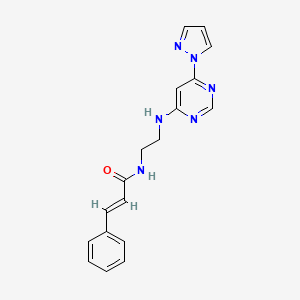
4-(piperidin-3-yl)phenol HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(piperidin-3-yl)phenol HCl” is a chemical compound with the empirical formula C12H17NO · HCl . It is a solid substance and its molecular weight is 227.73 .
Molecular Structure Analysis
The molecular structure of “4-(piperidin-3-yl)phenol HCl” consists of a piperidine ring attached to a phenol group . The Hill notation for this compound is C12H17NO · HCl .Chemical Reactions Analysis
While specific chemical reactions involving “4-(piperidin-3-yl)phenol HCl” were not found in the search results, piperidine derivatives in general are known to be involved in a variety of intra- and intermolecular reactions .Physical And Chemical Properties Analysis
“4-(piperidin-3-yl)phenol HCl” is a solid substance . Its empirical formula is C12H17NO · HCl and its molecular weight is 227.73 .Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, and “4-(Piperidin-3-yl)phenol hydrochloride” serves as a key intermediate in their synthesis. These derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for various intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. “4-(Piperidin-3-yl)phenol hydrochloride” has been utilized in the discovery and biological evaluation of potential drugs. It plays a significant role in the development of medications for various diseases due to its presence in several drug classes .
Anticancer Agent
Piperidine compounds, including “4-(Piperidin-3-yl)phenol hydrochloride”, have shown potential as anticancer agents. They exhibit activity against various cancer types such as breast, prostate, colon, lung, and ovarian cancers. These compounds can regulate crucial signaling pathways essential for cancer development and inhibit cell migration, contributing to cell cycle arrest .
Chemical Synthesis
In chemical synthesis, “4-(Piperidin-3-yl)phenol hydrochloride” can undergo reactions to form products with multiple stereocenters. For instance, using esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters. The resulting piperidinol can then undergo dehydration in an acidic environment to form tetrahydropyridine derivatives .
Biological Activity Studies
The compound is used in studies to understand the biological activity of piperidine derivatives. Its structure allows for the exploration of hydrogenation, cyclization, cycloaddition, and annulation reactions, which are fundamental in assessing the biological activity of these compounds .
Drug Construction
“4-(Piperidin-3-yl)phenol hydrochloride” is an important building block in drug construction. Its piperidine cycle is a common structure in heterocyclic compounds within the pharmaceutical industry, making it a valuable compound for constructing new pharmaceuticals .
Safety and Hazards
The safety information for “4-(piperidin-3-yl)phenol HCl” indicates that it is a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Direcciones Futuras
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(piperidin-3-yl)phenol HCl”, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-piperidin-3-ylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12-13H,1-2,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRJBQSXAKPAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yl)phenol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557649.png)
![4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2557652.png)

![2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2557657.png)




![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2557666.png)

![1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride](/img/structure/B2557668.png)

![[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2557671.png)
